lithium(1+) ion 1-methyl-1H-imidazole-4-sulfinate
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Overview
Description
Lithium(1+) ion 1-methyl-1H-imidazole-4-sulfinate is a chemical compound with the molecular formula C₄H₅LiN₂O₂S and a molecular weight of 152.10 g/mol . This compound is primarily used in research settings and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 1-methyl-1H-imidazole-4-sulfinate typically involves the reaction of 1-methyl-1H-imidazole-4-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
The production process involves standard laboratory techniques such as crystallization and purification to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 1-methyl-1H-imidazole-4-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide.
Substitution: The imidazole ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under mild conditions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Lithium(1+) ion 1-methyl-1H-imidazole-4-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of lithium(1+) ion 1-methyl-1H-imidazole-4-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation. Its effects are mediated through the binding to specific molecular targets, leading to alterations in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Lithium 1-methyl-1H-imidazole-4-sulfonate
- Lithium 1-methyl-1H-imidazole-4-thiolate
- Lithium 1-methyl-1H-imidazole-4-carboxylate
Uniqueness
Lithium(1+) ion 1-methyl-1H-imidazole-4-sulfinate is unique due to its specific sulfinic acid functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Lithium(1+) ion 1-methyl-1H-imidazole-4-sulfinate (Li(1+)ImS) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of Li(1+)ImS, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₄H₅LiN₂O₂S
- Molecular Weight : 152.10 g/mol
- Structure : The compound features a lithium ion coordinated to a 1-methyl-1H-imidazole-4-sulfinate moiety, which contributes to its unique reactivity and biological properties.
Li(1+)ImS interacts with various biological targets, including enzymes and receptors. Its mechanism of action is believed to involve:
- Modulation of Oxidative Stress : Li(1+)ImS may influence oxidative stress pathways, potentially providing protective effects against cellular damage.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.
- Interaction with Biomolecules : Li(1+)ImS can bind to specific molecular targets, leading to alterations in cellular functions.
Antioxidant Activity
The sulfinic acid functional group in Li(1+)ImS may contribute to its antioxidant properties. Compounds with similar structures have been reported to scavenge free radicals, thus protecting cells from oxidative damage.
Study on Lithium Salts
A study investigated the effects of lithium salts, including imidazole derivatives, on cellular models. The findings indicated that these compounds could enhance cell viability under oxidative stress conditions, suggesting a protective role for Li(1+)ImS in cellular health.
Toxicity Studies
Toxicity assessments of related ionic liquids have shown that while many imidazolium-based compounds exhibit low toxicity, some may present moderate risks at higher concentrations. For instance, toxicity studies on imidazolium salts indicated EC50 values ranging from 0.2 mM to 2.5 mM in human cell lines . This highlights the importance of evaluating the safety profile of Li(1+)ImS in future studies.
Research Findings
Recent literature has explored various aspects of lithium imidazole derivatives:
- Electrochemical Properties : Research has demonstrated that lithium salts like Li(1+)ImS can serve as effective electrolytes in battery applications due to their high ionic conductivity and stability .
- Pharmacological Potential : Imidazole-containing compounds have been reviewed for their broad pharmacological activities, including anti-inflammatory and anti-cancer effects . This suggests potential therapeutic avenues for Li(1+)ImS.
Properties
IUPAC Name |
lithium;1-methylimidazole-4-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S.Li/c1-6-2-4(5-3-6)9(7)8;/h2-3H,1H3,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRIKFGUSWPPGX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C=C(N=C1)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5LiN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172254-05-4 |
Source
|
Record name | lithium(1+) ion 1-methyl-1H-imidazole-4-sulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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